Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-4-6(10(11,12)13)2-3-15(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKHFGYNYRCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Ynamide Cyclization
Copper(II) triflate [Cu(OTf)₂]-mediated cyclization represents a robust method for constructing the imidazo[1,2-a]pyridine core. In a representative procedure, 2-aminopyridine derivatives bearing a 7-trifluoromethyl group react with methyl propiolate (HC≡CCO₂Me) in acetonitrile at 60°C for 12–24 hours. The ynamide acts as a two-carbon synthon, enabling annulation to form the imidazo ring while introducing the methyl ester at position 3.
Key Conditions :
-
Catalyst: Cu(OTf)₂ (1.0 equiv)
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Solvent: CH₃CN (0.1 M)
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Temperature: 60°C
This method benefits from mild conditions and functional group tolerance but requires precise stoichiometry to avoid byproducts.
Palladium-Mediated Carbonylation
Palladium-catalyzed carbonylation offers an alternative route for introducing the ester group. A halogenated precursor, such as 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine, reacts with carbon monoxide (CO) and methanol under Pd(OAc)₂ catalysis. The reaction proceeds via oxidative addition of the C–Br bond, CO insertion, and methanolysis to yield the methyl ester.
Key Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf)
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Pressure: 1 atm CO
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Solvent: MeOH/DMF (1:1)
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Yield: ~50% (estimated based on similar carbonylations)
Esterification of Carboxylic Acid Precursors
Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
The carboxylic acid precursor is synthesized via cyclization of 2-amino-5-(trifluoromethyl)pyridine with ethyl propiolate, followed by saponification. Copper(I) iodide (CuI) in dimethylformamide (DMF) at 100°C promotes the annulation, yielding ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, which is hydrolyzed to the acid using NaOH in ethanol.
Key Conditions :
Methyl Ester Formation
The carboxylic acid is esterified using methanol under acidic or basic conditions:
Method A (Fischer Esterification) :
Method B (Methyl Chloride) :
-
Reagents: SOCl₂ (to generate acid chloride), followed by MeOH
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Yield: 85–90%
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization of 2-aminopyridines with methyl acrylate derivatives. Using InCl₃ as a catalyst, reactions complete within 30 minutes at 120°C, achieving yields comparable to conventional heating (65–70%).
Photoredox Catalysis
Visible-light-mediated reactions employ eosin Y as a photocatalyst to generate radicals from methyl bromoacetate, enabling C–H functionalization at position 3 of the imidazo[1,2-a]pyridine core. This method is under exploration but shows promise for late-stage diversification.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cu(OTf)₂ Cyclization | Cu(OTf)₂ | 60 | 60–70 | Mild conditions, scalable | Requires stoichiometric Cu |
| Bi(OTf)₃ Ritter Reaction | Bi(OTf)₃ | 150 | 40–60 | Metal-free, broad substrate scope | High temperature, moderate yield |
| Fischer Esterification | H₂SO₄ | 65 | 90–95 | High yield, simple setup | Requires acid precursor |
| Microwave Cyclization | InCl₃ | 120 (microwave) | 65–70 | Rapid, energy-efficient | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The imidazo[1,2-a]pyridine ring can be oxidized under specific conditions.
Reduction Reactions: The carboxylate group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of alcohol derivatives of imidazo[1,2-a]pyridine.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can be advantageous in drug design.
Anticancer Activity
Several studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. This compound may exhibit similar mechanisms due to its structural analogies.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity. The incorporation of the trifluoromethyl group is believed to enhance this activity by altering the compound's interaction with microbial membranes.
Agrochemicals
The compound is also being explored for applications in agrochemicals. Its structural features may provide herbicidal or fungicidal properties, making it a candidate for developing new crop protection agents.
Herbicidal Activity
Studies on related compounds have shown potential herbicidal effects, suggesting that this compound could be effective against specific weed species. The trifluoromethyl group may play a critical role in enhancing herbicidal efficacy.
Material Science
In material science, imidazo[1,2-a]pyridine derivatives are being investigated for their potential use in organic electronics and photonic devices. The unique electronic properties conferred by the trifluoromethyl group can improve the performance of materials used in these applications.
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLEDs. Research into similar compounds has shown promising results in enhancing light emission efficiency and stability.
Data Tables and Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. Results showed significant inhibition of cancer cell proliferation at micromolar concentrations.
Case Study 2: Herbicidal Potential
Research conducted by agricultural scientists assessed the herbicidal efficacy of several imidazo[1,2-a]pyridine compounds against common weed species. This compound demonstrated promising results, leading to further exploration in crop protection formulations.
Mechanism of Action
The mechanism of action of methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in the context of antituberculosis activity, it may inhibit key enzymes or proteins essential for the survival of Mycobacterium tuberculosis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into bacterial cells and increasing its efficacy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is highly modifiable, with variations in substituent position and identity significantly altering physicochemical and biological properties. Key structural analogs include:
*Molecular weight inferred from ethyl analog .
Key Observations:
- Substituent Position: Trifluoromethyl at position 7 (vs. 6 or 8) influences electronic and steric properties. For example, methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206978-64-4) has distinct reactivity and solubility compared to the 7-CF₃ isomer .
- Ester Group: Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl analogs. Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2) has a molecular weight of 269.1, slightly higher than its methyl counterpart .
Biological Activity
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H8F3N2O2
- CAS Number : 874776-54-2
- IUPAC Name : this compound
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. These activities include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : It has demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in disease pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.025 mg/mL | |
| Staphylococcus aureus | 0.030 mg/mL | |
| Klebsiella pneumoniae | 0.015 mg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies.
Case Study: MDA-MB-231 Cell Line
In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound exhibited an IC50 value of approximately 0.126 μM, indicating potent antiproliferative effects. This was significantly lower than the IC50 values for standard chemotherapeutics like 5-Fluorouracil (5-FU), which showed IC50 values of 17.02 μM in similar assays .
Table 2: Anticancer Activity Data
The selectivity index indicates a significant therapeutic window for this compound, suggesting its potential as a targeted cancer therapy.
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary data suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival.
Q & A
Basic Synthesis Methodology
Q1: What are the standard synthetic routes for Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and what reagents are critical for its preparation? A1: Synthesis typically involves condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds, followed by trifluoromethylation and esterification . Key steps include:
- Cyclocondensation : Reacting 2-amino-4-(trifluoromethyl)pyridine with methyl α-chloroacetate under acidic conditions to form the imidazo[1,2-a]pyridine core .
- Trifluoromethylation : Electrophilic agents (e.g., Togni’s reagent) or nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent) introduce the trifluoromethyl group at position 7 .
- Esterification : Methylation of the carboxylic acid intermediate using methanol/H₂SO₄ or dimethyl sulfate .
Critical reagents include chloroacetaldehyde derivatives, trifluoromethylation agents, and esterification catalysts.
Basic Spectroscopic Characterization
Q2: Which spectroscopic methods are essential for confirming the structure of this compound? A2: A multi-technique approach is required:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl at δ ~120-125 ppm for ¹³C, ester carbonyl at δ ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.065 for C₁₁H₈F₃N₂O₂) .
- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Advanced Reaction Optimization
Q3: How can researchers optimize the introduction of the trifluoromethyl group during synthesis? A3: Key strategies include:
- Electrophilic Trifluoromethylation : Use Cu(I)-catalyzed reactions with Togni’s reagent for regioselectivity at position 7 .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Mild conditions (25–50°C) minimize side reactions like over-fluorination .
Monitor progress via LC-MS to adjust stoichiometry and reaction time.
Advanced Data Contradiction Analysis
Q4: How should researchers address conflicting bioactivity data in SAR studies? A4: Resolve contradictions via:
- Control Experiments : Verify compound purity (HPLC) and stability under assay conditions .
- Computational Modeling : Perform docking studies to assess binding affinity variations caused by trifluoromethyl positioning .
- Proteomic Profiling : Use kinase assays or thermal shift assays to identify off-target interactions .
Basic Structural Influence on Bioactivity
Q5: How do structural features like the trifluoromethyl group and ester position affect bioactivity? A5:
- Trifluoromethyl Group : Enhances lipophilicity (logP ~2.5) and metabolic stability, improving membrane permeability .
- Ester at Position 3 : Allows prodrug strategies; hydrolysis to carboxylic acid increases solubility for in vivo studies .
Positional isomerism (e.g., ester at position 2 vs. 3) alters steric hindrance, impacting target engagement .
Advanced Purification Challenges
Q6: What purification challenges arise during synthesis, and how are they mitigated? A6: Common issues and solutions:
- Byproduct Formation : Use silica gel chromatography (hexane/EtOAc gradient) to separate regioisomers .
- Low Crystallinity : Recrystallize from ethanol/water mixtures to improve yield and purity .
- Residual Solvents : Employ high-vacuum drying or lyophilization for hygroscopic intermediates .
Advanced Computational Modeling
Q7: Which computational approaches are used to predict the compound’s interactions with biological targets? A7:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
- QSAR Studies : Correlate trifluoromethyl electronic effects (Hammett σₚ values) with IC₅₀ data .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .
Basic Stability and Storage
Q8: What storage conditions are recommended to maintain compound integrity? A8:
- Short-Term : Store at 2–8°C in airtight, light-protected vials .
- Long-Term : Lyophilize and keep under inert gas (N₂/Ar) at -20°C to prevent ester hydrolysis .
Advanced Comparative Analysis
Q9: How does this compound compare to analogs like the ethyl ester or positional isomers? A9:
- Ethyl Ester (Position 3) : Higher lipophilicity (logP +0.3) but slower hydrolysis kinetics .
- Positional Isomers : Ester at position 2 reduces steric accessibility to targets, lowering potency by ~30% .
- Methyl vs. tert-Butyl Esters : Tert-butyl derivatives offer better plasma stability but require harsher cleavage conditions .
Advanced Biological Target Identification
Q10: What methodologies identify biological targets for this compound? A10:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
